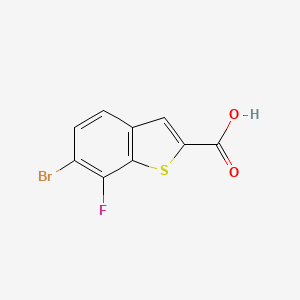
tert-Butyl 2-(4-amino-2-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-amino-2-fluorophenyl)acetate: is an organic compound with the molecular formula C12H16FNO2 It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-amino-2-fluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2-fluorobenzaldehyde and tert-butyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-amino-2-fluorobenzaldehyde is reacted with tert-butyl bromoacetate under reflux conditions to form the desired ester product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The amino group in tert-Butyl 2-(4-amino-2-fluorophenyl)acetate can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 2-(4-amino-2-fluorophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, tert-Butyl 2-(4-amino-2-fluorophenyl)acetate is used as an intermediate in the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings.
Biology
The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorine atom can enhance binding affinity and selectivity in biological systems.
Medicine
This compound is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create new products with enhanced performance.
Wirkmechanismus
The mechanism by which tert-Butyl 2-(4-amino-2-fluorophenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(4-amino-3-fluorophenyl)acetate
- tert-Butyl 2-(4-amino-2-chlorophenyl)acetate
- tert-Butyl 2-(4-amino-2-bromophenyl)acetate
Uniqueness
tert-Butyl 2-(4-amino-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in pharmaceutical research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-amino-2-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)6-8-4-5-9(14)7-10(8)13/h4-5,7H,6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQXUVPHZSPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B8051291.png)











![3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid](/img/structure/B8051352.png)
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B8051357.png)
